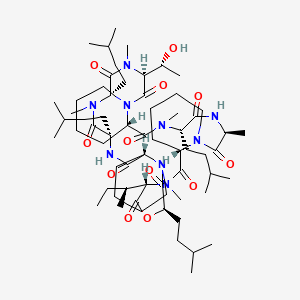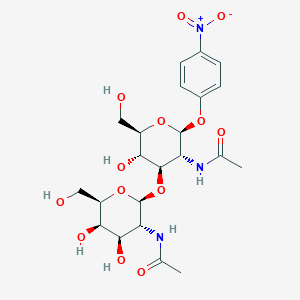![molecular formula C10H15N3O4 B12403231 4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one is a compound with significant importance in the field of pharmaceuticals and biochemistry. This compound is known for its unique structure, which includes a pyrimidine ring and a sugar moiety, making it a nucleoside analog. Nucleoside analogs are often used in antiviral and anticancer therapies due to their ability to interfere with DNA and RNA synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one typically involves the coupling of a pyrimidine base with a sugar moiety. One common method includes the use of a protected sugar derivative, which is then coupled with the pyrimidine base under acidic or basic conditions. The protecting groups are subsequently removed to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various nucleoside analogs with modified functional groups, which can have different biological activities and therapeutic applications.
Aplicaciones Científicas De Investigación
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and its potential as a mutagen.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of HIV and certain types of cancer.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA or RNA, where it can interfere with the normal synthesis and function of these nucleic acids. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes like reverse transcriptase in viruses and DNA polymerase in cancer cells, disrupting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Lamivudine: Another nucleoside analog used in the treatment of HIV.
Emtricitabine: A nucleoside analog with similar antiviral properties.
Cytarabine: Used in the treatment of certain cancers, particularly leukemia.
Uniqueness
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one is unique due to its specific structure, which allows it to be selectively incorporated into nucleic acids. This selectivity can result in fewer side effects and improved efficacy compared to other nucleoside analogs.
Propiedades
Fórmula molecular |
C10H15N3O4 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-6(4-14)17-9(8(5)15)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,6+,8?,9+/m0/s1 |
Clave InChI |
OBFLVJHTKMCKMC-MKCJCUDPSA-N |
SMILES isomérico |
C[C@H]1[C@H](O[C@H](C1O)N2C=CC(=NC2=O)N)CO |
SMILES canónico |
CC1C(OC(C1O)N2C=CC(=NC2=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)





![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)


![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)

![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
